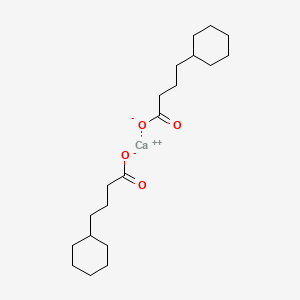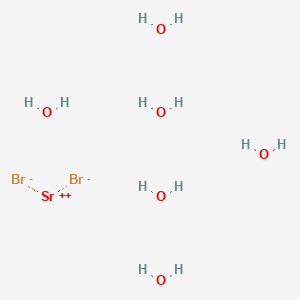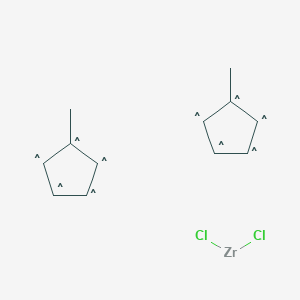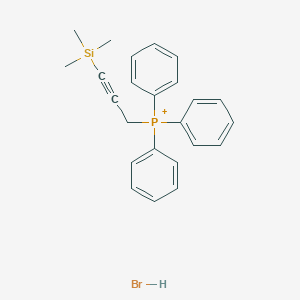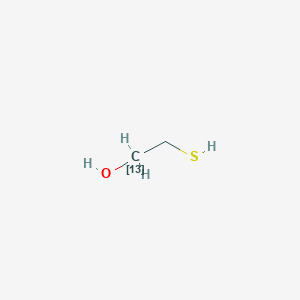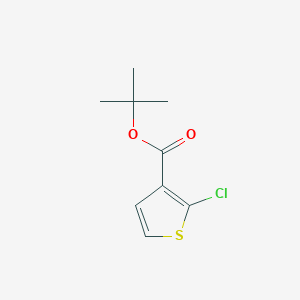
1,3-dibromo(1,3-13C2)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.
Major Products
Substitution: Products can include various substituted propanes depending on the nucleophile used.
Reduction: Major products include propylene and cyclopropane.
Applications De Recherche Scientifique
1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:
Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.
Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromopropane: Another dibromo compound with bromine atoms at the 1 and 2 positions.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
1,2-Dibromoethane: A dibromo compound with bromine atoms at the 1 and 2 positions of an ethane molecule.
Uniqueness
1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.
Propriétés
Numéro CAS |
86318-33-4 |
|---|---|
Formule moléculaire |
C3H6Br2 |
Poids moléculaire |
203.87 g/mol |
Nom IUPAC |
1,3-dibromo(1,3-13C2)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1 |
Clé InChI |
VEFLKXRACNJHOV-SUEIGJEOSA-N |
SMILES isomérique |
C([13CH2]Br)[13CH2]Br |
SMILES canonique |
C(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



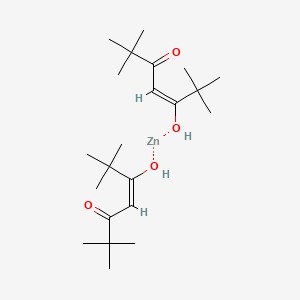

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
